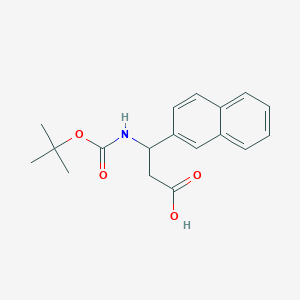
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid, also known as Boc-Amp, is an important chiral amino acid used in the synthesis of pharmaceuticals and other compounds. It is a chiral building block, a type of molecule that can be used to create a wide variety of complex structures. Boc-Amp is a versatile and useful molecule that has found its way into many different fields, including medicine, biochemistry, and research.
Applications De Recherche Scientifique
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is used in a variety of scientific research applications. It has been used in the synthesis of pharmaceuticals, biochemicals, and other compounds. It has also been used in the synthesis of peptides, peptidomimetics, and other compounds used in drug discovery and development. Additionally, this compound has been used in the synthesis of chiral compounds used in asymmetric catalysis.
Mécanisme D'action
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is a chiral building block, a type of molecule that can be used to create a wide variety of complex structures. It can be used in the synthesis of peptides, peptidomimetics, and other compounds used in drug discovery and development. Additionally, this compound can be used in the synthesis of chiral compounds used in asymmetric catalysis.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Additionally, this compound has been found to have anti-inflammatory and antioxidant effects, and it has been used in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid has several advantages for use in lab experiments. It is a versatile and useful molecule that can be used in the synthesis of a wide variety of compounds. Additionally, it is relatively easy to synthesize, and it is relatively inexpensive. However, this compound can be difficult to purify, and it can be prone to degradation in certain conditions.
Orientations Futures
There are a number of potential future directions for the use of Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid. It could be used in the synthesis of more complex compounds, such as peptidomimetics and other compounds used in drug discovery and development. Additionally, it could be used in the synthesis of chiral compounds used in asymmetric catalysis. Furthermore, it could be used in the development of new drugs and therapies for a variety of diseases and disorders. Finally, it could be used in the development of new materials and technologies.
Méthodes De Synthèse
Boc-(R,S)-3-amino-3-(2-naphthyl)propionic acid is synthesized via a multi-step process that involves the reaction of naphthylacetic acid with bromoacetyl chloride, followed by the addition of Boc-protected amino acid. The reaction is then quenched with aqueous acid and the product is isolated by column chromatography. The final product is then purified by recrystallization.
Propriétés
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(11-16(20)21)14-9-8-12-6-4-5-7-13(12)10-14/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQJBPXXRXOIJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2575081.png)
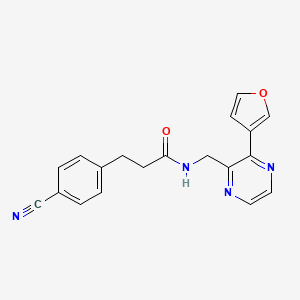
![N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2575083.png)
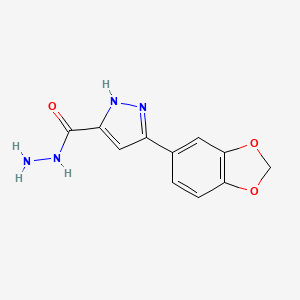
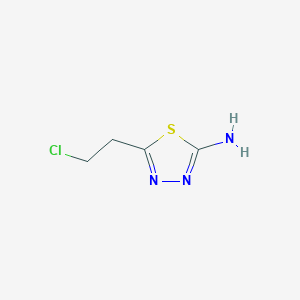
![6-[(4-Chlorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2575089.png)

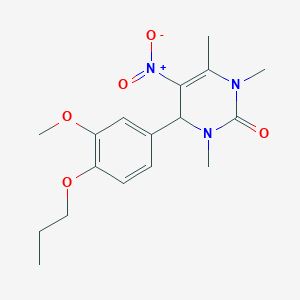
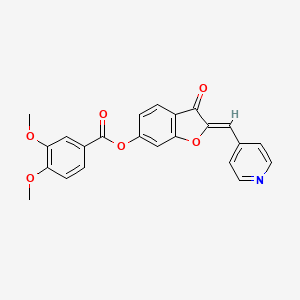

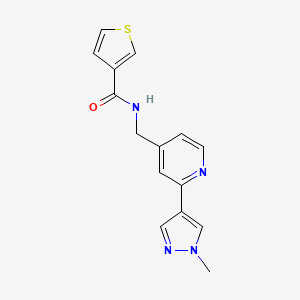
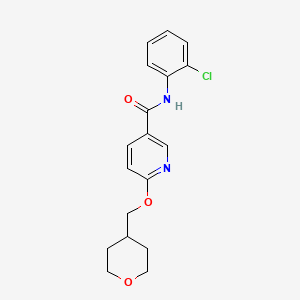
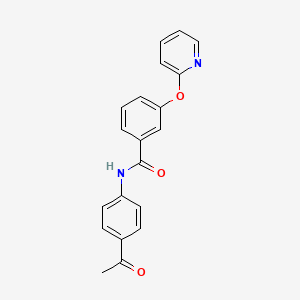
![3-[[4-(Hydroxymethyl)phenyl]methoxy]phthalic acid](/img/structure/B2575104.png)